(4-Methoxy-phenyl)-morpholin-4-YL-acetic acid; hydrochloride
Overview
Description
The compound is a derivative of 4-Methoxyphenylhydrazine hydrochloride , which is a pale yellow or off-white colored flake that severely irritates skin and eyes and may be toxic if ingested .
Synthesis Analysis
A process for preparing 4-methoxyphenyl hydrazine hydrochloride has been described in a patent . The process involves adding hydrochloric acid and sodium nitrite into aniline, followed by reduction, hydrolysis, and acid-precipitation .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Methoxy-phenyl)-morpholin-4-YL-acetic acid; hydrochloride” were not found, related compounds such as m-aryloxy phenols have been used in various reactions including Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Methoxyphenol have been described . It is a pale yellow or off-white colored flake with a melting point of 160-162 °C (dec.) (lit.) .Scientific Research Applications
- Scientific Field : Chemistry, Material Science .
- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Scientific Field : Medicinal Chemistry .
- Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
m-Aryloxy Phenols
Synthesis of Anti-depressant Molecules
Safety And Hazards
Future Directions
M-Aryloxy phenols, which are related to the compound , have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14;/h2-5,12H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWZQBHNTWNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697683 | |
Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-morpholin-4-YL-acetic acid; hydrochloride | |
CAS RN |
93475-27-5 | |
Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.